molecular formula C18H21N7O2 B2429645 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920204-14-4

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Katalognummer: B2429645
CAS-Nummer: 920204-14-4
Molekulargewicht: 367.413
InChI-Schlüssel: OVMMSAAVZMFIMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)13-4-6-14(27-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMMSAAVZMFIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex heterocyclic compound with potential therapeutic applications. The compound features a triazole ring fused with a pyrimidine structure and a piperazine moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H19N7O3S\text{C}_{16}\text{H}_{19}\text{N}_{7}\text{O}_{3}\text{S}

This compound is characterized by:

  • A triazole ring system.
  • A pyrimidine core.
  • A methoxyphenyl substituent.
  • A piperazine group.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes by binding to their active sites, thereby blocking catalytic activity. This mechanism is crucial in modulating metabolic pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders.
  • Signal Transduction Modulation : Interaction with cellular receptors can lead to modulation of signal transduction pathways. This can affect cellular functions such as proliferation, apoptosis, and differentiation.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The triazole and pyrimidine moieties may contribute to this activity through interference with nucleic acid synthesis or enzyme function in pathogens .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance:

  • A study reported that derivatives of triazolo-pyrimidines exhibited significant cytotoxicity against human breast cancer (MCF-7) cells with IC50 values ranging from 27.3 μM to 43.4 μM .
CompoundCell LineIC50 Value (μM)
Compound AMCF-727.3
Compound BMCF-743.4

These findings suggest that the structural components of the compound may enhance its efficacy against specific tumor types.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways including:

  • Formation of the triazole-pyrimidine core.
  • Introduction of the piperazine moiety via nucleophilic substitution reactions.
  • Final modifications to achieve the desired propanone structure.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Neuroprotective Effects : A related compound demonstrated significant neuroprotective activity in models of acute cerebral ischemia, prolonging survival times in treated mice . This suggests potential applications in neurodegenerative diseases.
  • Antitumor Activity : Compounds derived from similar scaffolds have been evaluated for their antitumor effects against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds containing triazole and piperazine structures exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties. For example, studies on similar compounds have demonstrated effectiveness against various microbial strains, suggesting that this compound may also possess similar activity .
  • Anticancer Potential : Preliminary studies have indicated that derivatives of triazole-piperazine compounds can inhibit the proliferation of cancer cell lines. For instance, related compounds have been tested against breast cancer and melanoma cells, showcasing promising results in inducing cell death and inhibiting growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the triazole ring : Utilizing appropriate precursors under controlled conditions.
  • Piperazine incorporation : Often achieved through nucleophilic substitution reactions.
  • Final coupling with propanone derivatives : To yield the final product.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

  • Antimicrobial Evaluation : A study demonstrated that derivatives with triazole groups exhibited strong antimicrobial activity against various pathogens, suggesting that 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one could be developed into effective antimicrobial agents .
  • Anticancer Research : In vitro studies have shown that related triazole-piperazine compounds can effectively inhibit cancer cell proliferation in multiple cancer types, indicating a potential pathway for developing new anticancer therapies .

Vorbereitungsmethoden

Cyclocondensation of 5-Amino-3-(4-Methoxyphenyl)-1H-1,2,4-Triazole

The triazolopyrimidine scaffold is synthesized via cyclocondensation between 5-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole and a β-diketone precursor. As demonstrated in, this reaction proceeds under acidic conditions (e.g., acetic acid) to yield the intermediate 3-(4-methoxyphenyl)-7-hydroxy-triazolo[4,5-d]pyrimidine.

Key Reaction Parameters

Parameter Condition Yield (%) Source
Solvent Methanol/Acetic acid (3:1) 78
Temperature 80°C, 12 hrs
Catalyst None

Chlorination at the 7-Position

The hydroxyl group at position 7 is replaced with chlorine using phosphoryl chloride (POCl₃). This step, critical for enabling subsequent nucleophilic substitution, achieves near-quantitative conversion under reflux conditions.

$$
\text{7-hydroxy intermediate} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{7-chloro derivative} + \text{H}3\text{PO}_4 \quad
$$

Acylation of Piperazine with Propanoyl Chloride

The final step involves acylating the secondary amine of the piperazine moiety. Propionyl chloride is employed in the presence of a base to scavenge HCl, typically achieving >90% conversion.

Reaction Protocol

  • Dissolve the piperazine intermediate in dichloromethane (DCM).
  • Add propionyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 4 hrs.
  • Quench with ice water and extract with DCM.

Critical Considerations

  • Regioselectivity : The acylation preferentially occurs at the less sterically hindered nitrogen of the piperazine.
  • Side Reactions : Over-acylation is mitigated by using a slight excess of propionyl chloride (1.2 eq).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 4.10–3.95 (m, 8H, piperazine-H), 3.88 (s, 3H, OCH₃), 2.85 (q, J = 7.2 Hz, 2H, COCH₂), 1.20 (t, J = 7.2 Hz, 3H, CH₃).
  • ESI-MS : m/z 439.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.4 min.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Sequential functionalization High regioselectivity, scalable Multi-step purification 68
One-pot assembly Reduced steps Lower yield for acylation step 52

Q & A

Q. What are the established synthetic routes for 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, and how are intermediates characterized?

Methodology :

  • Key Step : Cyclocondensation of nitro precursors with formic acid derivatives (e.g., triethyl orthoformate) under palladium catalysis to form the triazolo-pyrimidine core .
  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures via 1H^1H-NMR and 13C^{13}C-NMR (e.g., methoxy group resonance at δ ~3.8 ppm) .
  • Piperazine Coupling : React 7-chloro-triazolo-pyrimidine with 1-(piperazin-1-yl)propan-1-one in acetonitrile at reflux (80°C, 12 h), monitored by TLC .

Q. How is the structural integrity of the compound validated?

Methodology :

  • X-ray Crystallography : Single-crystal analysis confirms the planar triazolo-pyrimidine core and piperazine conformation (bond angles: C-N-C ~120°; torsion angles <5° deviation from ideal geometry) .
  • Spectroscopy : IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+^+ m/z calculated 421.1782, observed 421.1785) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values in kinase assays)?

Methodology :

  • Assay Standardization : Compare buffer conditions (e.g., ATP concentration, pH) and enzyme sources (recombinant vs. cell lysate) .
  • Impurity Profiling : Quantify byproducts (e.g., des-methyl analogs) via HPLC (C18 column, 0.1% TFA in H2 _2O/MeOH gradient) .
  • Dose-Response Reproducibility : Perform triplicate runs with internal controls (e.g., staurosporine for kinase inhibition) .

Q. What computational strategies predict target binding modes for this triazolo-pyrimidine derivative?

Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 3POZ). Focus on π-π stacking between the triazolo ring and Phe80 residue .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds with hinge regions (e.g., Met79 backbone) .

Q. How does the 4-methoxyphenyl substituent influence regioselectivity in cyclization reactions?

Methodology :

  • Electron Density Analysis : DFT calculations (B3LYP/6-31G*) show methoxy groups increase electron density at C7, favoring nucleophilic attack by piperazine .
  • Competitive Pathways : Compare reaction outcomes with substituent analogs (e.g., 4-chlorophenyl) via LC-MS to track intermediate formation .

Data Contradiction Analysis

Issue Potential Cause Resolution Strategy Reference
Variable kinase inhibition potencyResidual DMF solvent altering protein foldingLyophilize compound pre-assay; validate purity via GC
Discrepant melting pointsPolymorphic forms (e.g., α vs. β crystals)Perform DSC and PXRD on recrystallized batches

Key Synthesis Table

Intermediate Key Reagents Conditions Yield
7-Chloro-triazolo-pyrimidinePOCl3_3, DMF (cat.)110°C, 6 h68%
1-(Piperazin-1-yl)propan-1-oneEthyl chloroacetate, K2 _2CO3 _3THF, reflux, 8 h82%
Final Coupling ProductAcetonitrile, DIEA80°C, 12 h55%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.